molecular formula C9H13F2N3O3 B2760127 Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate CAS No. 2247206-49-9

Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate

Cat. No.: B2760127
CAS No.: 2247206-49-9
M. Wt: 249.218
InChI Key: HSZCBUCSLWGSFT-UHFFFAOYSA-N
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Description

Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a difluoroethoxy group and a methyl group, along with an aminoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Difluoroethoxy Group: The difluoroethoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the difluoroethoxy moiety.

    Aminoacetate Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, typically under reflux conditions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted pyrazole compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate involves its interaction with specific molecular targets and pathways. The difluoroethoxy group and the pyrazole ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]propanoate: Similar structure with a propanoate group instead of an acetate group.

    Ethyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate: Similar structure with an ethyl group instead of a methyl group.

    Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate: Similar structure with an ethyl group on the pyrazole ring instead of a methyl group.

Uniqueness

Methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoroethoxy group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-[[3-(2,2-difluoroethoxy)-1-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13F2N3O3/c1-14-4-6(12-3-8(15)16-2)9(13-14)17-5-7(10)11/h4,7,12H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZCBUCSLWGSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OCC(F)F)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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